

# Technical Guide: Molecular Structure & Characterization of 4-(2,3-Dichlorophenoxy)butanoic Acid

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## Compound of Interest

Compound Name:	4-(2,3-Dichlorophenoxy)butanoic acid
CAS No.:	7170-59-4
Cat. No.:	B3386242

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## Executive Summary

**4-(2,3-Dichlorophenoxy)butanoic acid** (CAS: 7170-59-4) is a chlorinated phenoxy carboxylic acid. It is a positional isomer of the commercial herbicide 4-(2,4-Dichlorophenoxy)butanoic acid (2,4-DB). While 2,4-DB is a cornerstone of selective broadleaf weed control in agriculture, the 2,3-isomer is primarily of interest in structure-activity relationship (SAR) studies, metabolic pathway analysis, and as a reference standard for isomeric impurity profiling in herbicide manufacturing.

This guide details the molecular architecture, physicochemical properties, and synthetic pathways of this compound, providing a rigorous foundation for researchers investigating auxin-mimic herbicides and their metabolic fate.

## Chemical Identity & Physiochemical Profile[1][2][3][4][5][6][7][8]

## Nomenclature and Identification

This compound is defined by the attachment of a butyric acid side chain to the oxygen at the C1 position of a benzene ring, with chlorine substituents at the C2 and C3 positions.[1]

Parameter	Data
IUPAC Name	4-(2,3-Dichlorophenoxy)butanoic acid
Common Abbreviation	2,3-DB
CAS Registry Number	7170-59-4
Molecular Formula	C <sub>10</sub> H <sub>10</sub> Cl <sub>2</sub> O <sub>3</sub>
Molecular Weight	249.09 g/mol
SMILES	<chem>OC(=O)CCCOc1cccc(Cl)c1Cl</chem>
InChI Key	(Isomer specific) YIVXMZJTEQBPQO-UHFFFAOYSA-N (Note: Generic connectivity matches 2,4-DB; stereochemistry/substitution defines specific key)

## Molecular Weight Calculation (Verification)

To ensure analytical precision, the molecular weight is derived from standard atomic weights:

- Carbon (10 × 12.011): 120.11 Da
- Hydrogen (10 × 1.008): 10.08 Da
- Chlorine (2 × 35.45): 70.90 Da
- Oxygen (3 × 15.999): 47.997 Da
- Total MW: 249.09 g/mol [2][1]

## Structural Visualization

The following diagram illustrates the connectivity of the molecule, highlighting the critical 2,3-dichloro substitution pattern that differentiates it from the 2,4-isomer.

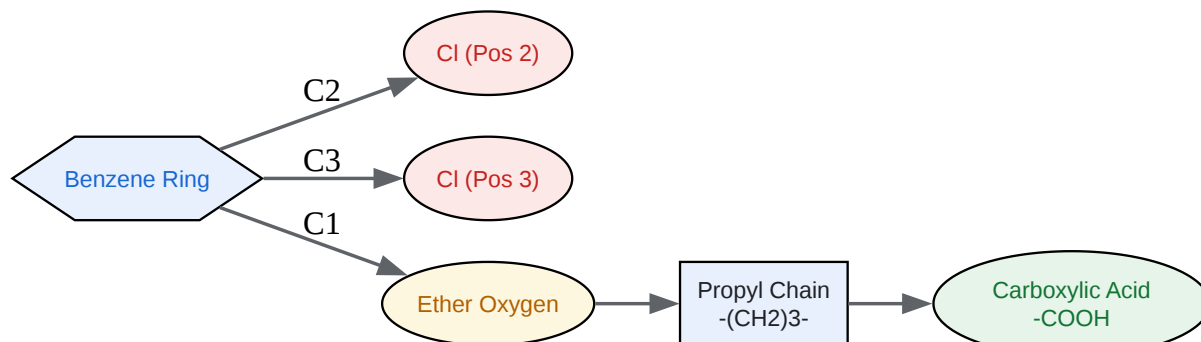


Fig 1. Structural Connectivity of 4-(2,3-Dichlorophenoxy)butanoic acid

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## Synthetic Pathways & Manufacturing Logic

The synthesis of **4-(2,3-Dichlorophenoxy)butanoic acid** typically follows a Williamson Ether Synthesis protocol. This approach is preferred for its high yield and specificity, minimizing side reactions compared to direct chlorination of phenoxybutanoic acid.

### Core Reaction Protocol

Reagents: 2,3-Dichlorophenol,  $\gamma$ -Butyrolactone (or Ethyl 4-bromobutyrate), Sodium Hydroxide (NaOH). Solvent: Toluene or Xylene (for azeotropic water removal) or DMF (for SN2 substitution).

### Step-by-Step Methodology:

- Phenoxide Formation: 2,3-Dichlorophenol is treated with NaOH to generate sodium 2,3-dichlorophenoxide. This increases the nucleophilicity of the oxygen.
- Coupling (Ring Opening): The phenoxide attacks  $\gamma$ -butyrolactone under reflux. The lactone ring opens to form the sodium salt of the target acid.<sup>[3]</sup>
  - Alternative: Reaction with ethyl 4-bromobutyrate followed by hydrolysis.

- Acidification: The resulting salt is acidified with HCl to precipitate the free acid.
- Purification: Recrystallization from a benzene/petroleum ether mixture to remove unreacted phenol.

## Synthetic Workflow Diagram

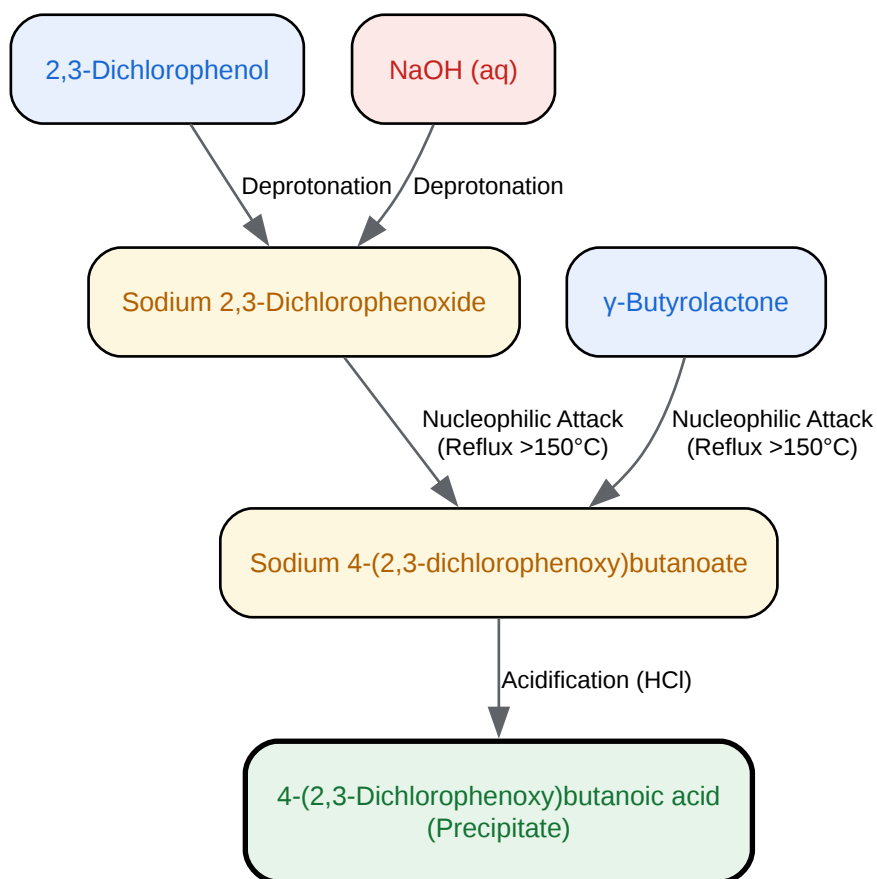


Fig 2. Synthesis via Ring-Opening of  $\gamma$ -Butyrolactone

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## Biological Mechanism & Metabolic Fate

Understanding the biological activity of 2,3-DB requires analyzing its metabolic conversion. Like its isomer 2,4-DB, this compound acts as a pro-herbicide.

## Beta-Oxidation Activation

The butyric acid chain renders the molecule relatively inactive per se. In susceptible plant species (and biological systems), the side chain undergoes beta-oxidation.

- Enzymatic Cleavage: Acyl-CoA dehydrogenases shorten the carbon chain by two carbons.
- Active Metabolite: The process converts **4-(2,3-Dichlorophenoxy)butanoic acid** into 2,3-Dichlorophenoxyacetic acid (2,3-D).
- Mode of Action: 2,3-D acts as a synthetic auxin, mimicking Indole-3-acetic acid (IAA), leading to uncontrolled cellular growth and vascular tissue disruption.

Note on Selectivity: The selectivity of DB-type herbicides relies on the target organism's ability to perform this beta-oxidation. Legumes (e.g., alfalfa, soybeans) generally lack the specific enzyme efficiency to convert the butyric precursor to the toxic acetic form rapidly, providing crop safety.

## Analytical Characterization

For researchers verifying the identity of synthesized or purchased material, the following spectral signatures are diagnostic.

### Mass Spectrometry (GC-MS)

- Molecular Ion (M<sup>+</sup>): m/z 248 (due to <sup>35</sup>Cl) and m/z 250/252 (isotope pattern).
- Base Peak: Often the tropylium ion derivative or the dichlorophenol fragment (m/z ~162) resulting from the cleavage of the ether bond.
- Fragmentation Logic:
  - Loss of -COOH (M-45).
  - McLafferty rearrangement of the butyric chain.

### Proton NMR (<sup>1</sup>H-NMR) Prediction

- Aromatic Region (6.8 - 7.4 ppm): Three protons showing a specific coupling pattern (likely an ABC system or two doublets and a triplet depending on resolution) distinct from the 2,4-

substitution pattern.

- Aliphatic Chain:
  - Triplet (~4.0 ppm): -O-CH<sub>2</sub>-
  - Multiplet (~2.1 ppm): -CH<sub>2</sub>-CH<sub>2</sub>-CH<sub>2</sub>-
  - Triplet (~2.5 ppm): -CH<sub>2</sub>-COOH

## References

- ChemicalBook. (2023). **4-(2,3-dichlorophenoxy)butanoic acid** - CAS 7170-59-4.[4]  
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- Syngenta Crop Protection. (2012). Metabolic pathways of phenoxy herbicides in plants. In Pesticide Chemistry.
- Wain, R. L. (1955). Herbicidal Selectivity through Specific Benzylic Beta-Oxidation. Nature, 175, 610. (Foundational text on the beta-oxidation mechanism of phenoxybutyric acids).

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## Sources

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